molecular formula C11H11BrN2O B3252921 [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol CAS No. 220364-22-7

[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol

Cat. No.: B3252921
CAS No.: 220364-22-7
M. Wt: 267.12 g/mol
InChI Key: JLBQCMBTWCNPRZ-UHFFFAOYSA-N
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Description

[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a brominated benzyl group attached to the imidazole ring, which is further substituted with a methanol group. The presence of the bromine atom and the methanol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol” and its derivatives could potentially be explored for these activities in future research.

Preparation Methods

The synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while reduction of the bromine atom yields the corresponding hydrogen-substituted derivative .

Comparison with Similar Compounds

Similar compounds to [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol include other brominated imidazole derivatives and imidazole-based compounds with different substituents. For example:

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents .

Properties

IUPAC Name

[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBQCMBTWCNPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole(1.5 g, 5 mmol) and tungstic acid(12.5 mg, 1 mol %) were suspended in 7 ml of methanol. The suspension was warmed to 40° C. and then, 30% hydrogen peroxide was slowly added dropwise. After about 2 hours, the mixture was cooled and neutralized with 1 N sodium hydroxide solution, and the precipitate was filtered. The obtained solid was washed twice with 5 ml of distilled water and 5 ml of isopropyl ether, respectively, to give 1.1 g(Yield 82%) of the title compound as a white powder.
Quantity
1.5 g
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reactant
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0 (± 1) mol
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reactant
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7 mL
Type
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12.5 mg
Type
catalyst
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole(40 g, 0.134 mol) and vanadyl sulfate hydrate(21.9 mg, 0.1 mol %) were introduced into a mixed solution of 240 ml of ethanol and 240 ml of water. The mixture was warmed to 45° C. and stirred. After a short time, 30% hydrogen peroxide(51.6 g, 3.4 molar eq.) was slowly added dropwise thereto and the internal temperature was kept at about 50° C. When the initial white suspension turned to a pale yellow solution, the solution was further stirred for about 30 minutes to which was added 6 N sodium hydroxide solution to adjust pH of the solution to about 10. Then, ethanol was distilled under reduced pressure The precipitated crystal was filtered, washed with distilled water and dried to the constant weight to give 28.7 g(Yield 80.4%, HPLC=97%) of the title compound as a white powder.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
21.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
51.6 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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